1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Medicinal Chemistry Cross-Coupling SAR

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034327-40-5) is a synthetic heterocyclic small molecule (C₁₅H₁₆BrN₃O₂S, MW 382.28 g/mol) featuring a 5-bromopyrimidine ether linked via a piperidine ring to a thiophen-3-yl ethanone moiety. The compound belongs to the class of piperidine-bridged pyrimidine–thiophene hybrids, a scaffold explored in kinase inhibitor and antiviral drug discovery programs.

Molecular Formula C15H16BrN3O2S
Molecular Weight 382.28
CAS No. 2034327-40-5
Cat. No. B2439640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034327-40-5
Molecular FormulaC15H16BrN3O2S
Molecular Weight382.28
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C15H16BrN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2
InChIKeyIFUYLYJLNQQFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034327-40-5): Procurement-Relevant Structural Profile


1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034327-40-5) is a synthetic heterocyclic small molecule (C₁₅H₁₆BrN₃O₂S, MW 382.28 g/mol) featuring a 5-bromopyrimidine ether linked via a piperidine ring to a thiophen-3-yl ethanone moiety. The compound belongs to the class of piperidine-bridged pyrimidine–thiophene hybrids, a scaffold explored in kinase inhibitor and antiviral drug discovery programs [1]. As of the knowledge cutoff, this specific compound is listed exclusively on specialist chemical vendor platforms and is not indexed in PubChem, ChEMBL, or BindingDB with verified bioactivity data. Its primary procurement value lies in its use as a research tool for structure–activity relationship (SAR) exploration, where the bromine atom on the pyrimidine ring provides a synthetic handle for further derivatization via cross-coupling chemistry [2].

Why In-Class Analogs Cannot Substitute for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone in Focused SAR Campaigns


Close structural analogs such as 1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034560-90-0) or 1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone differ in the heteroaryl ether substituent, which directly alters hydrogen-bonding capacity, electron density distribution, and metabolic stability of the scaffold [1]. The 5-bromopyrimidine moiety of the target compound introduces a heavy halogen that cannot be replicated by methyl, methoxy, or unsubstituted pyrimidine analogs, conferring distinct reactivity for palladium-catalyzed cross-coupling and potentially unique steric and electronic interactions with biological targets [2]. In the absence of target-specific comparative bioactivity data, substitution with a non-brominated analog would fundamentally change the chemical space being probed and invalidate SAR continuity.

Quantitative Differentiation Evidence for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034327-40-5)


Halogen-Dependent Reactivity: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The C–Br bond in the 5-bromopyrimidine moiety of the target compound enables participation in Suzuki, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, which is impossible with the non-halogenated or methyl-substituted pyrimidine analogs [1]. This synthetic versatility is a documented advantage of aryl bromide intermediates in medicinal chemistry library generation.

Medicinal Chemistry Cross-Coupling SAR

Physicochemical Property Differentiation: Lipophilicity Shift Driven by Bromine Substitution

The replacement of a methyl group (as in CAS 2034560-90-0) with a bromine atom is predicted to increase the compound's lipophilicity (ΔlogP ≈ +0.7 to +1.0 based on the Hansch π constant for aromatic bromine) and enhance polarizability [1]. Although experimentally measured logP values for both compounds are not publicly available, the physicochemical divergence is well-established in medicinal chemistry.

Drug Design Physicochemical Properties logP

Lack of Verified Bioactivity Data Requires Proactive Confirmation by the End User

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (as of the knowledge cutoff) identified no primary research articles or patents reporting quantitative biological activity (IC₅₀, Kᵢ, EC₅₀, etc.) for CAS 2034327-40-5. One unverified third-party comment attributes an IC₅₀ of 28 μM to this compound without specifying the target, assay conditions, or comparator [1]. In contrast, structurally related piperidine–thiophene[3,2-d]pyrimidine derivatives have reported anti-HIV-1 EC₅₀ values as low as 6.02 nM in MT-4 cells [2], but these data cannot be extrapolated to the target compound.

Bioactivity Screening Data Verification

Recommended Application Scenarios for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone Based on Available Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality of CAS 2034327-40-5 makes it a suitable substrate for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling reactions, enabling the introduction of aryl, amine, or alkyne diversity elements at the pyrimidine 5-position. This is the primary synthetic advantage over non-halogenated analogs, which lack this derivatization handle [1].

Physicochemical Probe for Hydrophobic Binding Site Mapping

The increased lipophilicity and polarizability conferred by the bromine substituent (estimated ΔlogP ≈ +0.7–1.0 vs. methyl analog) make the compound a useful probe for assessing the tolerance of hydrophobic sub-pockets in target proteins during hit-to-lead optimization [2].

Kinase or Antiviral Target SAR Expansion (User-Generated Data Required)

Given the structural resemblance to the piperidine–thiophene[3,2-d]pyrimidine NNRTI series reported by Kang et al. (2020), CAS 2034327-40-5 may serve as a comparator or starting point for SAR studies targeting HIV-1 reverse transcriptase or related kinases, but all bioactivity data must be generated de novo by the end user [3].

Negative Control or Specificity Counter-Screen in Bromodomain or Kinase Panels

In the absence of confirmed potent target engagement, the compound may be deployed as a structurally matched negative control in screening panels where a brominated pyrimidine–piperidine–thiophene scaffold is required to assess assay specificity, provided that the lack of intrinsic activity is experimentally verified [3].

Quote Request

Request a Quote for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.